4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate
Brand Name: Vulcanchem
CAS No.: 114199-96-1
VCID: VC20830800
InChI: InChI=1S/C13H14FNO7/c1-7-2-9(15(4-11(16)17)5-12(18)19)10(3-8(7)14)22-6-13(20)21/h2-3H,4-6H2,1H3,(H,16,17)(H,18,19)(H,20,21)
SMILES: CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula: C13H14FNO7
Molecular Weight: 315.25 g/mol

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

CAS No.: 114199-96-1

Cat. No.: VC20830800

Molecular Formula: C13H14FNO7

Molecular Weight: 315.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate - 114199-96-1

Specification

CAS No. 114199-96-1
Molecular Formula C13H14FNO7
Molecular Weight 315.25 g/mol
IUPAC Name 2-[2-(carboxymethoxy)-N-(carboxymethyl)-4-fluoro-5-methylanilino]acetic acid
Standard InChI InChI=1S/C13H14FNO7/c1-7-2-9(15(4-11(16)17)5-12(18)19)10(3-8(7)14)22-6-13(20)21/h2-3H,4-6H2,1H3,(H,16,17)(H,18,19)(H,20,21)
Standard InChI Key FHKUMSMYYZZFPK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O
Canonical SMILES CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator